molecular formula C13H17NO3 B3307970 N-Methyl-2-(Tetrahydro-2h-Pyran-4-Yloxy)benzamide CAS No. 936083-51-1

N-Methyl-2-(Tetrahydro-2h-Pyran-4-Yloxy)benzamide

Cat. No. B3307970
CAS RN: 936083-51-1
M. Wt: 235.28 g/mol
InChI Key: WZBIMVSWUWZIHN-UHFFFAOYSA-N
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Description

“N-Methyl-2-(Tetrahydro-2h-Pyran-4-Yloxy)benzamide” is a compound that has been studied in the context of its complex with the human PCAF bromodomain . It is also known as compound-D (CPD-D) in this context .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in the context of its complex with the human PCAF bromodomain . The crystal structure of this complex has been determined using X-ray diffraction .

Mechanism of Action

“N-Methyl-2-(Tetrahydro-2h-Pyran-4-Yloxy)benzamide” has been studied as a bromodomain inhibitor . Bromodomains are protein domains that recognize acetylated lysine residues, and inhibitors of these domains have potential therapeutic applications .

Future Directions

The study of “N-Methyl-2-(Tetrahydro-2h-Pyran-4-Yloxy)benzamide” and related compounds is ongoing, particularly in the context of bromodomain inhibition . These studies could lead to the development of new therapeutic agents.

properties

IUPAC Name

N-methyl-2-(oxan-4-yloxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14-13(15)11-4-2-3-5-12(11)17-10-6-8-16-9-7-10/h2-5,10H,6-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBIMVSWUWZIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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